Ethyl malonyl chloride synthesis from ethyl malonate
Ethyl malonyl chloride synthesis from ethyl malonate
An In-depth Technical Guide to the Synthesis of Ethyl Malonyl Chloride from Ethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl malonyl chloride (CAS 36239-09-5), also known as ethyl 3-chloro-3-oxopropanoate, is a highly reactive chemical intermediate crucial for the synthesis of various pharmaceutical compounds, agrochemicals, and fine chemicals.[1] Its bifunctional nature, containing both an ester and a highly reactive acyl chloride group, makes it a versatile building block in organic synthesis, particularly for creating heterocyclic compounds and β-keto esters.[1] This document provides a comprehensive technical overview of the primary synthesis routes for preparing ethyl malonyl chloride from ethyl malonate, complete with detailed experimental protocols, tabulated quantitative data, and process-flow visualizations to support research and development activities.
Introduction
Ethyl malonyl chloride is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] It is highly susceptible to hydrolysis and must be handled under anhydrous conditions.[1] The synthesis of this compound has been a subject of interest since the early 20th century as part of broader explorations into malonic acid derivatives.[1] This guide focuses on the most prevalent and practical synthetic strategies, providing the technical detail necessary for laboratory-scale preparation.
Synthesis Pathways
Two primary pathways are commonly employed for the synthesis of ethyl malonyl chloride, starting from diethyl malonate.
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Pathway 1: Direct Chlorination of Ethyl Malonate. This method involves the direct reaction of ethyl malonate with a potent chlorinating agent. However, achieving selective monochlorination can be challenging.
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Pathway 2: Three-Step Synthesis via Monoethyl Malonic Acid. This is a more controlled and widely cited method. It involves the selective hydrolysis of one ester group of diethyl malonate, followed by acidification to form monoethyl malonic acid (also known as ethyl hydrogen malonate), which is then chlorinated.[2]
This guide will focus on the more controlled and higher-yielding three-step pathway.
Overall Synthesis Workflow
The three-step synthesis provides a reliable method for producing ethyl malonyl chloride with high conversion rates. The process begins with the selective saponification of diethyl malonate, followed by hydrolysis and a final chlorination step.
Caption: Three-step synthesis of Ethyl Malonyl Chloride.
Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis pathway.
Step 1: Preparation of Potassium Ethyl Malonate
This procedure is adapted from a well-established method for the selective mono-saponification of diethyl malonate.[3]
Protocol:
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Charge a 2-liter three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (fitted with a calcium chloride drying tube), with 100 g (0.625 mole) of diethyl malonate and 400 ml of absolute ethanol.
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Begin stirring and add a solution of 35 g of potassium hydroxide (B78521) pellets (85% minimum assay) in 400 ml of absolute ethanol through the dropping funnel over a period of 1 hour at room temperature. A white crystalline precipitate will form.
-
After the addition is complete, allow the mixture to stand overnight at room temperature.
-
Heat the mixture to boiling on a steam bath and filter while hot using suction (a steam-heated Büchner funnel is recommended).
-
Cool the filtrate in an ice bath to complete the precipitation of the potassium salt.
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Collect the salt by suction filtration, wash with a small amount of diethyl ether, and dry under reduced pressure.
-
Concentrate the mother liquor to approximately 100-125 ml to obtain an additional crop of the salt.
Step 2: Preparation of Monoethyl Malonic Acid (Ethyl Hydrogen Malonate)
This step involves the acidification of the potassium salt to yield the free mono-acid.[3]
Protocol:
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In a 250-ml three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 80 g (0.470 mole) of potassium ethyl malonate and 50 ml of water.
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Cool the mixture to 5°C using an ice bath.
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Add 40 ml of concentrated hydrochloric acid dropwise over 30 minutes, ensuring the temperature is maintained below 10°C.
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Filter the mixture with suction to remove the precipitated potassium chloride, and wash the precipitate with 75 ml of diethyl ether.
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Separate the aqueous layer of the filtrate and extract it with three 50-ml portions of diethyl ether.
-
Combine all the ether layers, dry over anhydrous magnesium sulfate, and remove the ether by distillation to yield the crude monoethyl malonic acid.
Step 3: Chlorination to Ethyl Malonyl Chloride
The final step is the conversion of the carboxylic acid group to an acyl chloride using a chlorinating agent such as thionyl chloride.[2]
Protocol:
-
To the crude monoethyl malonic acid obtained from the previous step, add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. The reaction can be performed with or without a solvent like methylene (B1212753) chloride.[2]
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If using a solvent, dissolve the monoethyl malonic acid in anhydrous methylene chloride in a flask equipped with a reflux condenser and a gas outlet to scrub the evolving HCl and SO₂ gases.
-
Add the thionyl chloride dropwise. The reaction is slightly exothermic.
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Heat the reaction mixture to reflux (approx. 40-45°C) for 1-3 hours until gas evolution ceases.[2] The progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure.
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Purify the resulting crude ethyl malonyl chloride by vacuum distillation.[1][4]
Quantitative Data Summary
The efficiency of the chlorination step is a critical factor for the overall yield. The choice of solvent has been shown to significantly impact the conversion rate.
Table 1: Reaction Conditions and Yields for Chlorination Step
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Monoethyl Malonic Acid | Thionyl Chloride | Methylene Chloride | 40-45 (Reflux) | 1 | 84.39 (Conversion) | [2] |
| Monoethyl Malonic Acid | Thionyl Chloride | None (Solvent-free) | 40-45 (Reflux) | 1 | 98.23 (Conversion) | [2] |
| Not Specified | Thionyl Chloride | Toluene | Reflux | 24 | 70 (Yield) |[4] |
Table 2: Physical and Spectroscopic Properties of Ethyl Malonyl Chloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 36239-09-5 | [1][5] |
| Molecular Formula | C₅H₇ClO₃ | [1][5] |
| Molecular Weight | 150.56 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 79-80 °C @ 25 mmHg | [7][8] |
| Refractive Index (n20/D) | 1.429 | [7][8] |
| Purity (Typical) | ≥95% |[9] |
Reaction Mechanism Visualization
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Acyl Chloride Formation.
Safety and Handling
Ethyl malonyl chloride is a corrosive and lachrymatory compound.[1] It reacts vigorously with water and other protic solvents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Conclusion
The synthesis of ethyl malonyl chloride from diethyl malonate is most reliably achieved through a three-step process involving saponification, hydrolysis, and subsequent chlorination. The solvent-free chlorination of monoethyl malonic acid with thionyl chloride offers a high conversion rate of over 98%.[2] Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity. The detailed protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.
References
- 1. Page loading... [guidechem.com]
- 2. ijret.org [ijret.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Ethyl malonyl chloride - Ethyl (chloroformyl)acetate, Ethyl 3-chloro-3-oxopropionate [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 36239-09-5 CAS MSDS (Ethyl malonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. A15616.14 [thermofisher.com]

